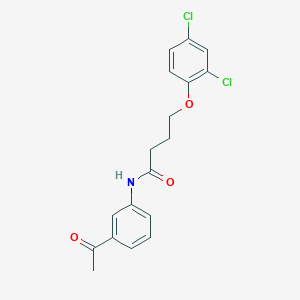

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-2-5-15(10-13)21-18(23)6-3-9-24-17-8-7-14(19)11-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGTXCQXTXGYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Executive Summary: This document provides a comprehensive technical overview of the compound N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. It details the molecule's chemical identity, including its IUPAC name and structure, and outlines a plausible synthetic pathway. The guide delves into the compound's likely classification as a histone deacetylase (HDAC) inhibitor based on structural similarities to known inhibitors. The potential mechanism of action, focusing on epigenetic modulation and its implications in oncology, is discussed. Furthermore, this guide includes detailed, field-proven protocols for its synthesis and a representative assay for evaluating its biological activity. This whitepaper is intended for researchers and professionals in drug discovery and medicinal chemistry.

Chemical Identity and Physicochemical Properties

The compound in focus is systematically named N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide . This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for amides. The structure consists of a butanamide backbone linking a 3-acetylphenyl group at the nitrogen and a 2,4-dichlorophenoxy group at the 4-position of the butyl chain.

The core structure is an amide, formed from a carboxylic acid and an amine. Specifically, it is a secondary amide where the nitrogen is bonded to a phenyl ring (an aniline derivative).

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇Cl₂NO₃ | (Calculated) |

| Molecular Weight | 382.24 g/mol | (Calculated) |

| IUPAC Name | N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | (Derived) |

| General Class | Chlorophenoxy derivative, Aromatic amide | [1][2] |

Synthesis and Purification

The synthesis of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide involves a standard two-step procedure: the formation of an acid chloride followed by an amidation reaction. This approach is a well-established method for creating amide bonds.[3]

Rationale for Synthetic Strategy

The chosen synthetic route leverages the high reactivity of an acyl chloride intermediate. The starting material, 4-(2,4-dichlorophenoxy)butanoic acid, is first converted to its corresponding acyl chloride. This "activates" the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine, 3-aminoacetophenone. A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Phenoxyalkanoic Acid Derivatives

Disclaimer: Initial searches for the compound "N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide" did not yield publicly available data. This suggests the compound may be novel, proprietary, or not widely characterized. To fulfill the structural and content requirements of a comprehensive technical guide, this document will focus on a structurally related and well-documented analogue: 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) . This compound shares the critical 2,4-dichlorophenoxy and butyric acid moieties, making it a relevant and instructive proxy for understanding the physicochemical properties and analytical methodologies applicable to this class of molecules.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), a selective, systemic phenoxy herbicide.[1][2] It is designed for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and mechanistic insights relevant to the characterization of phenoxyalkanoic acid derivatives. The guide covers molecular structure, physicochemical properties, synthesis pathways, and analytical characterization techniques, grounding all information in authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

4-(2,4-Dichlorophenoxy)butyric acid, commonly known as 2,4-DB, belongs to the phenoxyalkanoic acid class of compounds.[3] It functions as a pro-herbicide, meaning it is converted into its more active form, 2,4-dichlorophenoxyacetic acid (2,4-D), within susceptible plant species.[1][4] This conversion is achieved through the process of β-oxidation.[1] The selectivity of 2,4-DB arises from the differential ability of crops versus weeds to perform this metabolic activation; many broadleaf weeds rapidly convert 2,4-DB to 2,4-D, leading to uncontrolled growth and death, while tolerant crops like legumes metabolize it more slowly or via different pathways.[4][5]

The core structure consists of a butyric acid chain linked via an ether bond to a 2,4-dichlorinated phenyl group.[3][6] This structure dictates its chemical behavior, solubility, and biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(2,4-dichlorophenoxy)butanoic acid[7] |

| CAS Name | 4-(2,4-dichlorophenoxy)butanoic acid[7] |

| CAS Number | 94-82-6[7][8] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃[1][2][6][8] |

| Molecular Weight | 249.09 g/mol [1][2][6][7] |

| Synonyms | 2,4-DB, Butyrac, Embutox, Legumex[2][5][6][8] |

Physicochemical Properties

The physical and chemical properties of 2,4-DB are critical for its formulation, environmental fate, and mechanism of action. These properties are summarized below.

Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | White to light-brown crystalline solid.[8] Colorless to white crystals.[2][6] | [2][6][8] |

| Odor | Faint or slight phenolic odor.[1][8] | [1][8] |

| Melting Point | 117-120 °C | [2][6][8] |

| Boiling Point | Decomposes before boiling. | [7] |

| Water Solubility | 46 mg/L at 25°C.[2][6] Highly soluble (4385 mg/L at pH 7, 20°C).[1][7] | [1][2][6][7] |

| Organic Solvent Solubility | Readily soluble in acetone, ethanol, and diethyl ether.[6] Highly soluble in most organic solvents.[3][7][8] | [3][6][7][8] |

| Octanol-Water Partition Coeff. (Log P) | 1.22 (at pH 7) | [1][7] |

| Dissociation Constant (pKa) | 4.1 - 4.95 at 25°C | [6][7] |

| Vapor Pressure | 9.0 x 10⁻⁴ mPa (at 20°C) | [7] |

| Henry's Law Constant | 4.6 x 10⁻⁶ Pa m³ mol⁻¹ (at 25°C) | [7] |

Note on Solubility: The significant difference in reported water solubility (46 mg/L vs. 4385 mg/L) is due to pH. As a weak acid, 2,4-DB is poorly soluble in its protonated form at low pH but becomes highly soluble as its carboxylate salt at neutral or alkaline pH.[7]

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of phenoxyalkanoic acids like 2,4-DB generally follows the Williamson ether synthesis. The process involves the reaction of a phenate salt with a haloalkanoate. For 2,4-DB, the synthesis typically proceeds as follows:

-

Phenate Formation: 2,4-Dichlorophenol is reacted with a strong base, such as sodium hydroxide (NaOH), to form the sodium 2,4-dichlorophenate salt.[7]

-

Condensation: The resulting phenate is then condensed with a butyric acid derivative, such as a 4-halobutyrate ester or sodium monochloroacetate followed by reaction with butyric acid derivatives.[7]

-

Purification: The final product undergoes purification steps, which may include washing, solvent stripping, and crystallization to achieve high purity.[7]

This process is analogous to the well-documented synthesis of 2,4-D, which involves the condensation of 2,4-dichlorophenol with chloroacetic acid or its esters.[9]

Caption: General synthesis pathway for 2,4-DB.

Chemical Reactivity

2,4-DB is a weak organic acid and exhibits reactivity typical of carboxylic acids.[8]

-

Salt Formation: It readily neutralizes bases to form water-soluble salts with alkali metals and amines.[8][10] This is a key principle in creating commercial herbicide formulations, which often use amine salts to improve water solubility.[11]

-

Corrosivity: The compound is slightly corrosive to iron and may react with other metals, particularly in the presence of moisture.[6][8]

-

Esterification: The carboxylic acid group can undergo esterification with alcohols under acidic conditions.

Analytical Characterization Protocols

Accurate characterization of 2,4-DB requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the matrix (e.g., technical grade material, environmental sample, biological tissue) and the analytical objective (e.g., purity assessment, quantification, structural elucidation).

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating and quantifying phenoxyalkanoic acids.[12][13]

4.1.1 Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Causality: GC is ideal for separating volatile and semi-volatile compounds. However, carboxylic acids like 2,4-DB have poor chromatographic peak shape and thermal stability. Therefore, derivatization to a more volatile and stable ester form (e.g., methyl ester) is a mandatory prerequisite for reliable GC analysis.[14] Mass spectrometry provides definitive identification based on fragmentation patterns.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of 2,4-DB into a vial. Dissolve in 1 mL of a suitable organic solvent (e.g., methanol).

-

Derivatization: Add a methylating agent, such as dimethyl sulfate or diazomethane, following established laboratory safety protocols.[14] Alternatively, use an acidic methanol solution (e.g., 2% H₂SO₄ in methanol) and heat at 60°C for 1-2 hours.

-

Extraction: After derivatization, neutralize the solution and perform a liquid-liquid extraction into a non-polar solvent like hexane or ethyl acetate.[15]

-

GC-MS Analysis:

-

Injector: Split/splitless, 250°C.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-350.

-

-

Data Analysis: Identify the peak for methyl-2,4-DB by its retention time and mass spectrum. Assess purity by calculating the peak area percentage relative to all other detected peaks.

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,4-DB - Wikipedia [en.wikipedia.org]

- 3. CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid [cymitquimica.com]

- 4. Butyrac / 2,4-DB | CALS [cals.cornell.edu]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]

- 8. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]

- 9. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. env.go.jp [env.go.jp]

A Technical Guide to the Biological Activity of Dichlorophenoxy Butanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), a foundational synthetic auxin herbicide, are pivotal in modern agriculture for selective broadleaf weed control.[1][2][3][4] The modification of the carboxylic acid moiety to a butanamide represents a strategic chemical alteration aimed at modulating the compound's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of dichlorophenoxy butanamide derivatives, focusing on their primary herbicidal mechanism of action, potential for alternative biological activities, and the rigorous experimental protocols required for their evaluation. We delve into the molecular interactions with auxin signaling pathways, structure-activity relationships, and provide detailed methodologies for synthesis, in vitro, and in planta bioassays to empower researchers in the exploration and development of this chemical class.

Introduction: Chemical Context and Rationale

Since their introduction in the 1940s, phenoxy herbicides like 2,4-D have been instrumental in managing weed populations in various agricultural and non-agricultural settings.[2][3][5] These compounds are synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA), functioning as potent plant growth regulators.[2][6] At herbicidal concentrations, they induce uncontrolled and unsustainable growth in susceptible dicotyledonous (broadleaf) plants, leading to physiological disruption and death, while monocotyledonous plants like cereals exhibit greater tolerance.[1][2][7]

The core structure of 2,4-D features a dichlorinated phenyl ring linked to an acetic acid group via an ether bond. The carboxylic acid is critical for its biological activity. The development of butanamide derivatives involves the amidation of this carboxylic acid. This chemical modification is pursued for several strategic reasons:

-

Altered Lipophilicity: Amidation can change the polarity of the molecule, potentially affecting its absorption through the waxy cuticle of plant leaves, its translocation within the plant, and its environmental persistence.[8]

-

Modified Bioavailability: The butanamide moiety may act as a pro-herbicide, undergoing metabolic cleavage in planta to release the active acidic form, potentially leading to a more controlled and sustained release.

-

Novel Biological Interactions: While the primary target is expected to remain the auxin signaling pathway, modifications can alter binding affinity or lead to off-target effects, opening avenues for new applications or improved selectivity. Some studies have explored fungicidal and other activities in derivatives of 2,4-D.[9]

This guide will systematically explore the established and potential biological activities stemming from this structural motif.

Primary Biological Activity: Herbicidal Action

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal effect of dichlorophenoxy butanamide derivatives is rooted in their ability to mimic natural auxin and dysregulate auxin-mediated gene expression.[6][10]

The Core Pathway:

-

Perception: Synthetic auxins, like the active form of these derivatives, are recognized and bound by a co-receptor complex consisting of the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6] The auxin molecule acts as a "molecular glue," enhancing the interaction between these two proteins.[6]

-

Ubiquitination and Degradation: The formation of this TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

De-repression of Transcription: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.

-

Uncontrolled Gene Expression: The now-active ARFs drive massive transcription of genes involved in cell division, elongation, and differentiation. The synthetic nature and higher stability of compounds like 2,4-D derivatives, compared to natural IAA, lead to a persistent and overwhelming signal.[6][7]

-

Physiological Collapse: This uncontrolled gene expression results in epinasty (stem and leaf twisting), callus formation, disruption of vascular tissues, and ultimately, plant death due to metabolic exhaustion.[2][10] A key effect is the stimulation of ethylene production, which contributes significantly to senescence and tissue decay.[7][10]

Caption: Molecular mechanism of action for auxin-mimicking herbicides.

Structure-Activity Relationships (SAR)

While specific SAR data for butanamide derivatives is less common in public literature than for esters and salts, general principles for phenoxyacetic acids apply. The conversion to an amide is a key modification.

-

Amide Substituents: The nature of the substituents on the amide nitrogen can significantly influence activity. Bulky groups might sterically hinder binding to the TIR1/AFB receptor pocket or prevent metabolic conversion to the active acid.

-

Ring Position: The 2,4-dichloro substitution pattern on the phenoxy ring is well-established for high herbicidal activity. Altering this pattern typically reduces efficacy.

-

Pro-herbicide Concept: The herbicidal activity of a butanamide derivative is likely dependent on its conversion back to the carboxylic acid within the plant. Therefore, the rate of this hydrolysis, governed by plant-specific enzymes, is a critical determinant of its effectiveness and selectivity.

Potential for Novel Biological Activities

While the primary activity is herbicidal, the chemical scaffold of dichlorophenoxy butanamide derivatives warrants investigation into other areas. For instance, various studies have shown that modifications to the 2,4-D structure can yield compounds with fungicidal or other plant growth regulatory effects.[9] The rationale for exploring these activities includes:

-

Antimicrobial Effects: The lipophilic nature of these derivatives could facilitate interaction with microbial cell membranes. Some studies on 2,4-D have investigated its effects on fungal cell membranes and metabolism.[11]

-

Cytotoxic Effects: Research has explored the cytotoxic effects of 2,4-D and its derivatives on animal cell lines, often linking them to oxidative stress.[5] While this raises toxicological questions, it also suggests that novel derivatives could be screened for potential anticancer properties, a common trajectory for bioactive scaffolds.

Exploration in these areas requires distinct and specialized bioassays beyond the scope of herbicidal testing.

Experimental Evaluation Workflows

A systematic approach is essential for characterizing the biological activity of novel dichlorophenoxy butanamide derivatives. The workflow involves synthesis, in vitro screening, and in planta validation.

Caption: General experimental workflow for evaluating novel derivatives.

Detailed Experimental Protocols

Protocol: Synthesis of N-butyl-2-(2,4-dichlorophenoxy)butanamide

Causality: This protocol describes a standard amidation reaction. 2-(2,4-dichlorophenoxy)butanoic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with the primary amine (butylamine) to form the stable amide bond. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

2-(2,4-dichlorophenoxy)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Butylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2,4-dichlorophenoxy)butanoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution via a dropping funnel over 30 minutes.

-

Allow the reaction to stir at room temperature overnight.

-

Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure butanamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Planta Root Elongation Bioassay (Arabidopsis thaliana)

Causality: This bioassay is a highly sensitive method to quantify auxin-like activity.[12] At low concentrations, auxins promote growth, but at high (herbicidal) concentrations, they strongly inhibit root elongation. This dose-dependent inhibition allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a key metric for comparing potency. Arabidopsis thaliana is used as a model organism due to its rapid growth, small size, and well-understood genetics.[12][13]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Square Petri dishes (120x120 mm)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Agar and/or Phytagel

-

Sucrose

-

Potassium hydroxide (KOH) for pH adjustment

-

Test compound (dichlorophenoxy butanamide derivative) dissolved in DMSO (stock solution)

-

Sterilization supplies (70% ethanol, bleach solution with Triton X-100)

-

Growth chamber (22-23°C, 16h light/8h dark photoperiod)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 2 minutes, followed by a 5-10 minute wash in a solution of ~1% bleach and 0.1% Triton X-100.[13] Rinse the seeds 4-6 times with sterile deionized water.[13]

-

Stratification: Resuspend seeds in sterile water and store at 4°C in the dark for 2-3 days to synchronize germination.[14]

-

Plate Preparation: Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).[14] Autoclave the medium and allow it to cool to ~50-60°C.

-

Add the test compound from a DMSO stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%. Pour the medium into square Petri dishes.

-

Plating and Growth: Once the agar has solidified, plate 10-15 sterile, stratified seeds in a line on the surface of each plate.

-

Seal the plates with micropore tape and place them vertically in a growth chamber.[14]

-

Data Acquisition: After 5-7 days of growth, remove the plates and acquire high-resolution images using a flatbed scanner.

-

Analysis: Measure the primary root length of each seedling using image analysis software. Calculate the average root length for each concentration.

-

Normalize the data by expressing the average root length at each concentration as a percentage of the control (0 µM compound).

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from bioassays should be summarized for clear comparison.

Table 1: Herbicidal Activity of Dichlorophenoxy Butanamide Derivatives Against A. thaliana

| Compound ID | Modification (R-group on Amide) | IC₅₀ (µM) for Root Inhibition | Standard Error |

| 2,4-D Acid | (Reference) | 0.08 | ± 0.01 |

| DPB-01 | N-methyl | 0.25 | ± 0.03 |

| DPB-02 | N-butyl | 0.15 | ± 0.02 |

| DPB-03 | N-phenyl | 1.20 | ± 0.15 |

| DPB-04 | N,N-diethyl | > 100 | N/A |

Note: Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Dichlorophenoxy butanamide derivatives remain a fertile ground for research in herbicide science. Their biological activity is intrinsically linked to the foundational mechanism of synthetic auxins, yet the amide functional group offers a key point of modification to fine-tune herbicidal properties. The primary mechanism involves overwhelming the plant's natural auxin signaling cascade, leading to lethal, uncontrolled growth.

Future research should focus on:

-

Metabolic Profiling: Elucidating the metabolic fate of butanamide derivatives within different plant species to confirm the pro-herbicide hypothesis and identify metabolites.[15]

-

Selectivity Mechanisms: Investigating why certain species (especially monocots) are more tolerant, which could be due to differential metabolism, transport, or receptor binding affinity.[7]

-

Expanded Bioactivity Screening: Systematically screening these derivatives against fungal pathogens, bacteria, and various cancer cell lines to uncover novel, non-herbicidal applications.

The protocols and conceptual frameworks provided in this guide offer a robust starting point for scientists aiming to explore and innovate within this important class of bioactive molecules.

References

- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026.

- A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. (2017).

- Action of 2,4,5-T and 2,4-D. (n.d.). Biology LibreTexts.

- 2,4-Dichlorophenoxyacetic acid. (n.d.). New World Encyclopedia.

- Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. (2023). Chinese Journal of Organic Chemistry.

- Herbicide 2,4-D. (1974). U.S. Environmental Protection Agency.

- Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation. (2020).

- 2,4-Dichlorophenoxyacetic Acid (2,4-D). (2015).

- Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implic

- Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. (2018). Oriental Journal of Chemistry.

- 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. (2022). MDPI.

- Auxin Herbicide Action: Lifting the Veil Step by Step. (2010). PMC - NIH.

- SYNTHESIS AND HERBICIDAL ACTIVITY OF SOME NEW HETEROCYCLIC ACID AMIDES. (2017). Connect Journals.

- Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2007).

- Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultiv

- Tests on the auxin-like biological activity: (A–F) curvature... (n.d.).

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2014). Semantic Scholar.

- Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). (2018). PubMed.

- Auxin Activity: Past, present, and Future. (2018). PMC - NIH.

- Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. (2023). Frontiers.

- Evaluation of One-Time Applications of Foliar Applied Auxin Co-Applied with Surfactant for Use in Commercial Cutting Propag

- Study of auxin metabolism using stable isotope labeling and LCMS. (2023). bioRxiv.

- Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. (2023). STAR Protocols.

- (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009).

- Protocol for analyzing root halotropism using split-agar system in Arabidopsis thaliana. (2022). STAR Protocols.

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. xtbg.ac.cn [xtbg.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography [frontiersin.org]

- 14. Protocol for analyzing root halotropism using split-agar system in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a multifaceted organic compound characterized by a unique assembly of functional groups, each contributing to its distinct chemical properties and potential applications. This guide provides a comprehensive overview of its fundamental molecular characteristics, a discussion of its structural features, a plausible synthetic pathway, and appropriate analytical methodologies for its characterization. The content herein is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its elemental composition and mass. Based on its nomenclature, the molecular formula and weight of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide have been calculated.

Molecular Formula and Weight

A systematic breakdown of the compound's name allows for the determination of its constituent atoms.

-

N-(3-acetylphenyl) group : This moiety consists of a phenyl ring substituted with an acetyl group (–COCH₃) at the meta position relative to the amide linkage.

-

4-(2,4-dichlorophenoxy)butanamide : This is a butanamide backbone where the nitrogen atom is linked to the 3-acetylphenyl group. A 2,4-dichlorophenoxy group is connected via an ether linkage to the fourth carbon of the butanamide chain.

Based on this structure, the molecular formula is determined to be C₁₈H₁₇Cl₂NO₃ .

The molecular weight is calculated by summing the atomic weights of all constituent atoms:

-

Carbon (C): 18 atoms × 12.011 u = 216.198 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

The summation yields a molecular weight of 396.244 g/mol .

Tabulated Molecular Data

For clarity and quick reference, the core quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₇Cl₂NO₃ |

| Molecular Weight | 396.244 g/mol |

| Heavy Atom Count | 24 |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Ether O) |

| Rotatable Bonds | 7 |

Structural Elucidation and Functional Group Analysis

The arrangement of atoms and functional groups within N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide dictates its reactivity, physical properties, and potential biological interactions.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Amide Synthesis

-

Activation of the Carboxylic Acid : 4-(2,4-dichlorophenoxy)butyric acid (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A chlorinating agent, for example, thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride, is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours to form the corresponding acyl chloride.

-

Amide Bond Formation : In a separate flask, 3-aminoacetophenone (1.0 eq) is dissolved in the same anhydrous solvent along with a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to neutralize the HCl byproduct.

-

Reaction : The solution of the freshly prepared acyl chloride is added dropwise to the amine solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification : The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, a suite of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will provide information on the number and environment of the protons. Expected signals would include aromatic protons, the amide N-H proton, methylene protons of the butanamide chain, and the methyl protons of the acetyl group.

-

¹³C NMR will show distinct signals for each unique carbon atom, including the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern due to the two chlorine atoms will be a characteristic feature.

-

Infrared (IR) Spectroscopy : This technique will confirm the presence of key functional groups. Expected characteristic absorption bands include the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-O stretching of the ether.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Depending on the thermal stability and volatility of the compound, GC-MS could also be a viable method for analysis.

Potential Applications and Fields of Interest

The structural motifs within N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide suggest potential utility in several areas of chemical and biological research.

-

Medicinal Chemistry : The N-phenylamide scaffold is a common feature in many pharmacologically active compounds. The presence of a dichlorophenoxy group, similar to that in the herbicide 2,4-D, and an acetylphenyl moiety opens avenues for screening against various biological targets.

-

Agrochemical Research : The structural similarity to phenoxy herbicides suggests that this compound could be investigated for potential herbicidal or plant growth-regulating properties.

-

Materials Science : Aromatic amides can exhibit interesting self-assembly properties, making them candidates for the development of novel materials.

Conclusion

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a compound with a rich chemical architecture. This guide has detailed its fundamental properties, proposed a viable synthetic route, and outlined the necessary analytical techniques for its characterization. The insights provided herein are intended to facilitate further research and exploration of this molecule's potential in various scientific disciplines.

References

-

PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

spectroscopic data (NMR, IR, MS) for N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

An In-depth Technical Guide to the Predicted Spectroscopic Profile of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Executive Summary

This technical guide provides a comprehensive, theoretical spectroscopic profile of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By analyzing the spectroscopic data of its constituent precursors, 4-(2,4-dichlorophenoxy)butyric acid and 3-aminoacetophenone, and applying fundamental chemical principles, we offer a robust analytical framework for researchers involved in the synthesis, characterization, and quality control of this compound and its analogs. This guide is designed to serve as a predictive tool to aid in structural elucidation and to provide a benchmark for the verification of experimental results.

Introduction and Molecular Structure

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide integrates several key functional groups: a dichlorinated aromatic ether, a flexible aliphatic linker, a secondary amide, and an acetyl-substituted phenyl ring. This combination of moieties suggests potential applications in drug discovery and materials science. Accurate structural confirmation is the cornerstone of any such development program, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing the scientific rationale for each predicted signal.

The molecular structure of the target compound is presented below.

Caption: Molecular structure of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide.

Proposed Synthetic Workflow

A logical and common approach to synthesizing this molecule is through an amide coupling reaction. This choice of synthesis directly informs our predictive analysis, as the spectroscopic properties of the starting materials are well-documented and provide a reliable basis for interpreting the final product.

Experimental Protocol: Amide Coupling

-

Activation: Dissolve 4-(2,4-dichlorophenoxy)butyric acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 30 minutes.

-

Coupling: Add 3-aminoacetophenone (1.0 eq) to the activated carboxylic acid solution, followed by a non-nucleophilic base like triethylamine (TEA, 1.5 eq) to neutralize the formed HCl.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthesis via amide coupling.

Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Methodology: ¹H NMR Spectroscopy

A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (broad) | 1H | N-H | Amide protons are typically deshielded and appear as broad singlets due to quadrupole broadening and exchange. |

| ~8.1 | Singlet | 1H | Ar-H (acetylphenyl, C2-H) | Proton ortho to both the amide and acetyl groups is highly deshielded. |

| ~7.8 | Doublet | 1H | Ar-H (acetylphenyl, C4-H) | Proton ortho to the acetyl group, coupled to C5-H. |

| ~7.6 | Doublet | 1H | Ar-H (acetylphenyl, C6-H) | Proton ortho to the amide group, coupled to C5-H. |

| ~7.4 | Triplet | 1H | Ar-H (acetylphenyl, C5-H) | Proton coupled to both C4-H and C6-H. |

| ~7.45 | Doublet | 1H | Ar-H (dichlorophenyl, C3-H) | Proton ortho to a chlorine, showing small coupling to C5-H. |

| ~7.2 | Doublet of Doublets | 1H | Ar-H (dichlorophenyl, C5-H) | Coupled to both C3-H and C6-H. |

| ~6.9 | Doublet | 1H | Ar-H (dichlorophenyl, C6-H) | Proton ortho to the ether linkage, deshielded by oxygen, coupled to C5-H. |

| ~4.1 | Triplet | 2H | O-CH₂ | Methylene group attached to the deshielding ether oxygen. |

| ~2.6 | Singlet | 3H | CO-CH₃ | Methyl protons of the acetyl group, appear as a sharp singlet. |

| ~2.5 | Triplet | 2H | CO-CH₂ | Methylene group alpha to the amide carbonyl. |

| ~2.2 | Quintet | 2H | -CH₂- | Central methylene group of the butyl chain, coupled to four adjacent protons. |

Predicted ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Methodology: ¹³C NMR Spectroscopy

Spectra would be acquired on a 75 or 100 MHz spectrometer using the same solvent and standard as for ¹H NMR. Proton decoupling would be employed to produce a spectrum of singlets.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198.0 | C =O (Ketone) | Ketone carbonyls are highly deshielded and appear significantly downfield. |

| ~171.5 | C =O (Amide) | Amide carbonyls are also downfield, but typically upfield from ketones. |

| ~153.0 | C -O (dichlorophenyl) | Aromatic carbon directly attached to the ether oxygen. |

| ~139.0 | C -N (acetylphenyl) | Aromatic carbon bonded to the amide nitrogen. |

| ~138.0 | C -CO (acetylphenyl) | Aromatic carbon bearing the acetyl group. |

| ~130.5 | C -Cl (dichlorophenyl) | Aromatic carbon bonded to chlorine. |

| ~129.0 - 125.0 | Aromatic C -H & C -Cl | Remaining substituted and unsubstituted aromatic carbons. |

| ~124.0 - 119.0 | Aromatic C -H | Aromatic carbons on the acetylphenyl ring. |

| ~114.0 | Aromatic C -H | Aromatic carbon ortho to the ether oxygen. |

| ~67.5 | O-C H₂ | Aliphatic carbon attached to the ether oxygen. |

| ~36.0 | CO-C H₂ | Aliphatic carbon alpha to the amide carbonyl. |

| ~28.0 | C H₃ (acetyl) | Acetyl methyl carbon. |

| ~25.0 | -C H₂- | Central aliphatic carbon of the butyl chain. |

Predicted Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Methodology: IR Spectroscopy

The spectrum would be recorded using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid or liquid samples.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amide | A characteristic sharp to medium peak for the N-H bond in a secondary amide.[1] |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic | Stretching vibrations for C-H bonds on the aromatic rings. |

| ~2950-2850 | C-H Stretch (sp³) | Aliphatic | Asymmetric and symmetric stretching of the methylene groups in the linker.[2] |

| ~1680 | C=O Stretch | Ketone | A strong, sharp absorption characteristic of an aryl ketone. |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide | A very strong, sharp peak, typically at a slightly lower frequency than a ketone due to resonance.[2] |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | A strong band resulting from a combination of N-H bending and C-N stretching. |

| ~1240 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric stretching of the ether linkage. |

| ~1100 | C-Cl Stretch | Aryl Halide | Vibrations associated with the carbon-chlorine bonds. |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Methodology: Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode would be a suitable technique. The sample would be dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition determination.

Predicted MS Data

-

Molecular Ion: The calculated monoisotopic mass of C₁₈H₁₇Cl₂NO₃ is 381.0585 u. The primary ion observed in ESI+ would be the protonated molecule, [M+H]⁺, at m/z ≈ 382.0658 . A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative peak intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

-

Key Fragmentation Pathways: Amides and ethers exhibit predictable fragmentation patterns. The most likely cleavages would occur at the amide and ether bonds, which are the most labile sites.[3]

Sources

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. The method is suitable for routine quality control and stability testing. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a novel compound with potential applications in pharmaceutical development. A reliable and robust analytical method is crucial for the determination of purity, content uniformity, and stability of the active substance and its formulations. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[4] This note details a systematic approach to developing a stability-indicating RP-HPLC method and its subsequent validation to ensure it is fit for its intended purpose.[1]

Experimental

Reagents and Materials

-

Reference Standard: N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (>99.5% purity)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

-

Water: Deionized water, filtered through a 0.22 µm filter

-

Buffers: Potassium dihydrogen phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric acid (Analytical Grade)

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

Instrumentation

An HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) was used for this study.

Chromatographic Conditions

The final, optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: Optimized HPLC Method Parameters

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 40 |

| 12.0 | 75 |

| 15.0 | 90 |

| 15.1 | 40 |

| 20.0 | 40 |

Table 2: Gradient Elution Program

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-200 µg/mL).

Method Development and Optimization

The primary goal was to develop a method that could separate the main analyte from potential process impurities and degradation products. The strategy followed a logical, stepwise approach.

Caption: Workflow for HPLC Method Development and Validation.

-

Analyte Characterization and Initial Choices: The analyte possesses two aromatic rings (a dichlorophenoxy group and an acetylphenyl group), making it a strong candidate for UV detection.[5][6] The molecule's overall structure suggests moderate to high hydrophobicity, making reversed-phase chromatography the logical choice.[2] A C18 column was selected as the universal starting point for such molecules.[7] Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and favorable UV transparency.[8]

-

Wavelength Selection: A solution of the analyte was scanned from 200 to 400 nm using the DAD. The UV spectrum showed significant absorbance with a maximum (λmax) at approximately 265 nm. This wavelength was chosen for quantification to ensure high sensitivity.

-

Scouting Gradient: An initial broad gradient from 10% to 90% acetonitrile over 20 minutes was performed. This exploratory run is crucial to estimate the elution time of the analyte and to visualize the complexity of the sample matrix.[9][10] The analyte eluted at a relatively high organic concentration, confirming its hydrophobic nature.

-

Gradient Optimization: The initial scouting run indicated that a starting concentration of 40% acetonitrile was sufficient to reduce the run time without compromising the retention of early-eluting impurities. The gradient slope was then optimized to ensure adequate separation (resolution) between the main peak and any adjacent minor peaks.[11][12][13] A shallower gradient around the elution time of the main component generally improves resolution.[12] The final gradient (Table 2) provided a good balance between resolution and analysis time.

-

Mobile Phase pH: Although the analyte is neutral, the pH of the mobile phase can influence peak shape by controlling the ionization of residual silanols on the silica-based stationary phase.[14] A pH of 3.0 was chosen because it typically provides sharp peaks for neutral compounds and ensures the stability of the silica-based column. A phosphate buffer was used to maintain a consistent pH throughout the gradient run.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[1][15][16] The validation protocol assessed specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was determined by comparing the chromatograms of a blank (diluent), a standard solution, and a sample solution. The analyte peak was well-resolved from any other peaks, and no interference was observed at the retention time of the analyte in the blank chromatogram. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) were also performed, which showed that the degradation product peaks did not co-elute with the main analyte peak, confirming the stability-indicating nature of the method.

Linearity and Range

Linearity was evaluated by analyzing a series of five concentrations ranging from 5 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 5 - 150 µg/mL |

| Regression Equation | y = 45210x + 1580 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Linearity Study Results

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.[1]

Accuracy

Accuracy was determined by the recovery method, spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

| Spike Level | Mean Recovery (%) | % RSD |

| 80% | 99.2 | 0.45 |

| 100% | 100.5 | 0.31 |

| 120% | 99.8 | 0.52 |

Table 4: Accuracy (Recovery) Study Results

The mean recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was found to be 0.42%.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst. The %RSD for the two days was 0.68%.

Both values are well within the typical acceptance criterion of <2%, indicating excellent precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters.

| Parameter Varied | Variation | % RSD of Results |

| Flow Rate (mL/min) | 0.9, 1.1 | < 1.0% |

| Column Temperature (°C) | 28, 32 | < 0.8% |

| Mobile Phase pH | 2.9, 3.1 | < 0.9% |

Table 5: Robustness Study Results

The method proved to be robust, as minor changes in the experimental conditions did not significantly affect the chromatographic performance or the quantitative results.

Caption: Key Parameter Relationships in Method Optimization.

Conclusion

A highly reliable, sensitive, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. The method adheres to the standards set by the ICH Q2(R1) guidelines, making it suitable for routine quality control analysis and stability studies in a regulated environment. The systematic approach to development ensures that the final method is both efficient and effective for its intended purpose.

References

-

ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),... Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]

-

Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

-

ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D. Retrieved from [Link]

-

SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Chromatography Online. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]

-

ScholarWorks@UARK. (n.d.). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. Retrieved from [Link]

-

Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

-

YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

ResearchGate. (2025, November 7). Degradation of 2,4-dichlorophenoxyacetic acid by UV 253.7 and UV-H2O2: Reaction kinetics and effects of interfering substances. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 8. welch-us.com [welch-us.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. welch-us.com [welch-us.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 16. youtube.com [youtube.com]

Application Notes and Protocols: In Vitro Plant Cell Culture Assays with N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Introduction: Unveiling the Bioactivity of a Novel Phenoxy-Butanamide Compound

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound featuring a 2,4-dichlorophenoxy moiety, a structural component common to a class of synthetic auxins and herbicides.[1][2] The presence of this group suggests potential bioactivity in plant systems, possibly through the disruption of normal hormonal homeostasis, leading to uncontrolled growth and eventual cell death.[3] Similar butanamide and acetamide derivatives have been synthesized and investigated for a range of biological activities, including fungicidal and antioxidant properties.[4][5]

The investigation of novel compounds like N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide in plant cell culture systems provides a controlled environment to elucidate their cytotoxic and potential herbicidal mechanisms. In vitro assays offer a powerful platform for determining a compound's effect on cell viability, proliferation, and the induction of programmed cell death (apoptosis).[6] This document provides a comprehensive guide for researchers to systematically evaluate the in vitro effects of this compound on plant cells. The protocols detailed herein are designed to be self-validating, with clear explanations for each experimental step, ensuring robust and reproducible data.

I. Synthesis of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

While the specific synthesis of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide may not be widely documented, a plausible synthetic route can be proposed based on established amide bond formation reactions. A common method involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive acyl chloride.

A potential two-step synthesis is outlined below:

-

Synthesis of 4-(2,4-dichlorophenoxy)butanoic acid: This intermediate can be synthesized via the Williamson ether synthesis, reacting 2,4-dichlorophenol with a suitable 4-halobutanoate ester, followed by hydrolysis of the ester.

-

Amide Formation: The resulting 4-(2,4-dichlorophenoxy)butanoic acid can then be coupled with 3-aminoacetophenone. This can be achieved by first converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with 3-aminoacetophenone.[7]

II. Experimental Workflows and Assays

A tiered approach is recommended to comprehensively assess the bioactivity of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide. This begins with broad cytotoxicity screening, followed by more detailed investigations into the mode of cell death.

Workflow Diagram:

Caption: Experimental workflow for assessing the in vitro bioactivity of the test compound.

A. Plant Cell Culture Initiation and Maintenance

The choice of plant cell line will depend on the research objectives. A common model is tobacco (Nicotiana tabacum) BY-2 cells due to their rapid growth and homogeneity.

Protocol:

-

Media Preparation: Prepare Murashige and Skoog (MS) medium supplemented with appropriate vitamins, sucrose, and plant growth regulators (e.g., 2,4-D for callus induction and maintenance).

-

Sterilization: Autoclave the medium and all glassware.

-

Subculturing: Maintain cell suspension cultures by regular subculturing every 7-10 days. Transfer a small volume of the cell suspension to fresh medium.

-

Culture Conditions: Incubate cultures on an orbital shaker at 120-150 rpm in the dark at 25-27°C.

B. Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the concentration-dependent effect of the compound on cell viability.

1. MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]

Protocol:

-

Cell Plating: Plate the plant cell suspension into a 96-well microplate.

-

Compound Treatment: Add varying concentrations of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[8][10]

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

| Concentration (µM) | Absorbance (OD 590nm) | % Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 10 | 0.95 | 76.0 |

| 50 | 0.63 | 50.4 |

| 100 | 0.31 | 24.8 |

| 200 | 0.15 | 12.0 |

C. Apoptosis Assays

If a significant decrease in cell viability is observed, the following assays can help determine if the mechanism of cell death is apoptosis.

1. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11][12] The assay labels the free 3'-hydroxyl termini of DNA breaks.[11]

Protocol:

-

Cell Preparation: Treat plant cells with the compound at its IC50 concentration.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell walls and membranes.[13][14]

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., FITC-dUTP).[13]

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.[13]

-

Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show green fluorescence from the labeled DNA fragments, while all nuclei will show blue fluorescence from DAPI.[15]

2. Caspase-Like Activity Assay

While plants do not have true caspases, they possess proteases with caspase-like activity that are involved in programmed cell death.[16][17] These can be detected using fluorogenic substrates.

Protocol:

-

Cell Lysate Preparation: Prepare protein extracts from treated and untreated cells.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-1-like or caspase-3-like activity) to the lysates.[16]

-

Incubation: Incubate the reaction mixture.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer. An increase in fluorescence indicates cleavage of the substrate and thus, caspase-like activity.

Signaling Pathway Diagram:

Sources

- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Real-Time Detection of Caspase-3-Like Protease Activation in Vivo Using Fluorescence Resonance Energy Transfer during Plant Programmed Cell Death Induced by Ultraviolet C Overexposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note & Protocol: Stability Testing of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Introduction

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a novel compound with a chemical structure suggesting potential applications in either agrochemicals, due to its similarity to phenoxy herbicides like 2,4-D, or in pharmaceuticals, given the presence of the acetophenone and amide functionalities often found in bioactive molecules.[1][2][3] The stability of a chemical entity is a critical parameter that dictates its shelf-life, storage conditions, and ultimately its viability for commercial and therapeutic use. This document provides a comprehensive protocol for conducting robust stability testing of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, designed to meet the rigorous standards of both pharmaceutical and agrochemical development.

The protocol herein is designed to identify and quantify degradation products, elucidate degradation pathways, and establish a stable formulation. The experimental design is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which represent the gold standard for stability testing.

Physicochemical Characterization of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

A thorough understanding of the physicochemical properties of the active substance is a prerequisite for a meaningful stability study. This initial characterization will inform the selection of analytical techniques and the design of the stability-indicating method.

Table 1: Physicochemical Properties to be Determined

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To detect any physical changes such as color, odor, or morphology. |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the purity and solid-state characteristics of the substance. |

| Solubility | Shake-flask method in various solvents (water, buffers of different pH, organic solvents) | To understand its dissolution properties and to select appropriate solvents for formulation and analytical testing. |

| pKa | Potentiometric titration or UV-Vis spectrophotometry | To predict its behavior in different pH environments and potential for salt formation. |

| Log P | HPLC or calculation methods | To assess its lipophilicity, which influences its biological activity and formulation. |

Development and Validation of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately and precisely quantify the active substance and its degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended due to its versatility and sensitivity.

HPLC Method Development

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) should be optimized to achieve good separation of the parent compound from its potential degradants.

-

Detection: A UV detector set at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies to develop a stability-indicating HPLC method.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Stability Testing Protocol

This protocol outlines the conditions and time points for the formal stability study.

Long-Term Stability Study

This study is designed to evaluate the stability of the substance under recommended storage conditions.

Table 2: Long-Term Stability Study Conditions

| Storage Condition | Temperature | Humidity | Minimum Duration |

| Recommended | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

Accelerated Stability Study

This study is designed to increase the rate of chemical degradation or physical change of a drug substance or drug product by using exaggerated storage conditions as part of the formal stability studies.

Table 3: Accelerated Stability Study Conditions

| Storage Condition | Temperature | Humidity | Minimum Duration |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Testing Schedule

Samples should be pulled and analyzed at the following time points:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

Parameters to be Monitored

At each time point, the following parameters should be assessed:

-

Appearance: Any change in physical appearance should be noted.

-

Assay: The concentration of N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide should be determined using the validated HPLC method.

-